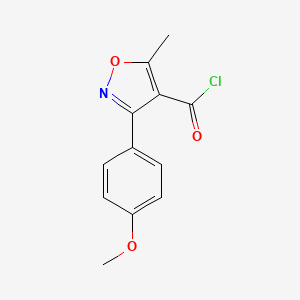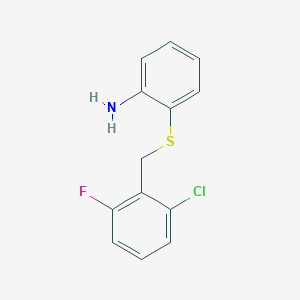![molecular formula C12H11N3O2 B1350726 2-[(3-Pyridinylmethyl)amino]nicotinic acid CAS No. 460363-72-8](/img/structure/B1350726.png)
2-[(3-Pyridinylmethyl)amino]nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Pyridinylmethyl)amino]nicotinic acid” is a chemical compound with the molecular formula C12H11O2N3 . It is a solid substance . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2-[(3-Pyridinylmethyl)amino]nicotinic acid” is represented by the linear formula C12H11O2N3 . The InChI key for this compound is OAJOFQWUVNOBFJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-[(3-Pyridinylmethyl)amino]nicotinic acid” is a solid substance . Its molecular weight is 229.23 . The InChI key for this compound is OAJOFQWUVNOBFJ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Nicotinic Acid and Cardiovascular Health
Nicotinic acid has been recognized as a potent agent for modifying lipid profiles, notably for its ability to lower LDL (low-density lipoprotein) and VLDL (very low-density lipoprotein) cholesterol levels while raising HDL (high-density lipoprotein) cholesterol. It has shown efficacy in reducing cardiovascular events and slowing the progression of atherosclerosis. Advances have highlighted its nonlipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, which may play a novel atheroprotective role. These findings suggest that nicotinic acid could become routine in treating atherosclerosis, contingent on ongoing clinical outcome trials and further exploration of its pleiotropic effects (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
Research has highlighted the promising role of nicotinic acid derivatives in anticancer drug development, focusing on their wide range of biological properties. Nitrogen-containing heterocyclic compounds, such as nicotinic acid, have shown superior effects in anticancer research. This review underscores the importance of synthetic approaches for creating anticancer drugs based on nicotinic acid, emphasizing its significance in treating cancer (Jain, Utreja, Kaur, & Jain, 2020).
Neurobiology of Addiction
Emerging research implicates components of NAD+ metabolism and NAD-dependent enzymes in the neurobiology of addiction. Elevating intracellular NAD+ levels could be a potential target for managing addictive behavior and reducing cravings and withdrawal symptoms. This area of study suggests that NAD+ and its related pathways might offer new avenues for anti-addiction interventions, presenting an interesting overlap between metabolic pathways and behavioral health (Braidy, Villalva, & Eeden, 2020).
Pharmacological and Toxicological Aspects
A comprehensive literature review on the safety of high-dose nicotinamide, an amide derivative of nicotinic acid, underscores its wide therapeutic index. Although reversible hepatotoxicity has been reported at very high doses, the drug is generally well tolerated. This review calls for cautious use of high-dose nicotinamide, particularly at adult doses exceeding 3 gm/day, due to its toxic potential, emphasizing the need for supervised medical use (Knip et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-(pyridin-3-ylmethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEYKVRQQFSXOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Pyridinylmethyl)amino]nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

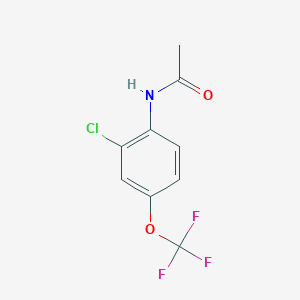
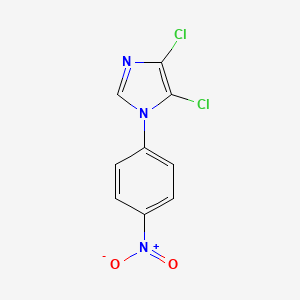
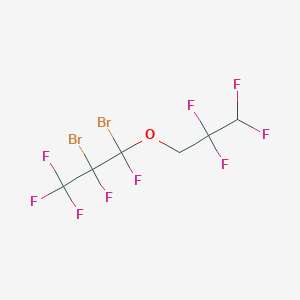

![Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B1350647.png)
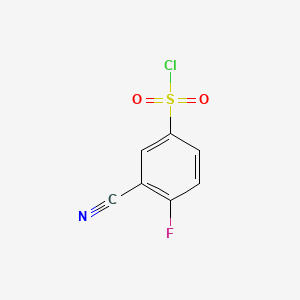

![(1R)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1350652.png)
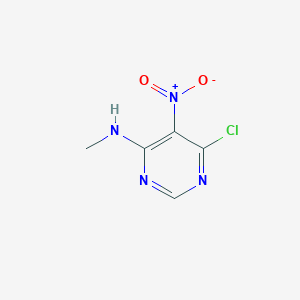
![2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1350659.png)
